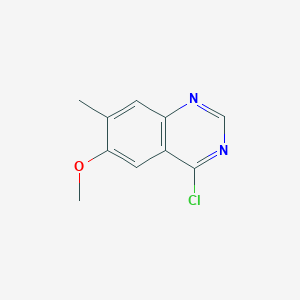

4-chloro-6-methoxy-7-methylquinazoline

Description

Properties

CAS No. |

211320-78-4 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-chloro-6-methoxy-7-methylquinazoline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3 |

InChI Key |

AJOYJJXMICQTJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=NC=N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Validation, and Application of 4-Chloro-6-methoxy-7-methylquinazoline

Executive Summary

In the landscape of targeted oncology and vascular therapeutics, the quinazoline scaffold serves as a privileged pharmacophore. Specifically, 4-chloro-6-methoxy-7-methylquinazoline is a highly reactive, electrophilic intermediate critical for the synthesis of receptor tyrosine kinase (RTK) inhibitors. It is most notably utilized in the development of[1][2]. This guide provides an in-depth analysis of its chemical properties, mechanistic utility, and a self-validating synthetic methodology designed for drug development professionals.

Chemical Identity & Quantitative Specifications

Before deploying this intermediate in nucleophilic aromatic substitution (S_NAr) reactions, it is crucial to verify its physical and chemical parameters. The 4-chloro substitution renders the molecule highly moisture-sensitive, requiring stringent storage and handling protocols.

Table 1: Chemical Properties and Quality Control Metrics

| Attribute | Specification / Value |

| IUPAC Name | 4-chloro-6-methoxy-7-methylquinazoline |

| CAS Registry Number | 211320-78-4[3] |

| Molecular Formula | C10H9ClN2O |

| Molecular Weight | 208.644 g/mol |

| Target Purity (HPLC) | ≥ 96.0% |

| Physical State | Off-white to pale yellow crystalline solid |

| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, desiccated |

Mechanistic Role in Kinase Inhibition

The structural architecture of 4-chloro-6-methoxy-7-methylquinazoline is not arbitrary; it is precisely engineered for downstream target affinity. Once the 4-chloro group is displaced by an amine (such as a piperazine derivative), the resulting molecule acts as a competitive ATP inhibitor[1].

-

The Quinazoline Core: The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP and anchoring the drug into the kinase hinge region[2].

-

6-Methoxy & 7-Methyl Substituents: These functional groups modulate the electron density of the aromatic system and provide the exact steric bulk required to exploit the hydrophobic pocket of PDGFRβ[1][4]. This specific substitution pattern is responsible for driving selectivity toward PDGFR over other kinases like EGFR, thereby suppressing abnormal cell proliferation associated with restenosis and tumor growth[4][5].

Fig 1: PDGFRβ signaling pathway and competitive inhibition by quinazoline derivatives.

Synthesis Workflow & Causality

The generation of CAS 211320-78-4 is typically achieved via a two-step sequence starting from an anthranilic acid derivative.

Causality of Reagent Selection: Why utilize Phosphorus Oxychloride (POCl3) in the final step? The intermediate, 6-methoxy-7-methylquinazolin-4(3H)-one, is thermodynamically highly stable due to aromatic resonance. The C4 position is unreactive to weak nucleophiles. POCl3 acts as both a solvent and an activating agent, converting the tautomeric C4-hydroxyl group into a phosphorodichloridate leaving group. This is rapidly displaced by chloride ions to yield the highly electrophilic 4-chloroquinazoline, priming the molecule for downstream S_NAr coupling with complex piperazines[1][6].

Fig 2: Two-step synthesis workflow of 4-chloro-6-methoxy-7-methylquinazoline.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodology incorporates integrated In-Process Controls (IPCs) that prevent false readouts—creating a self-validating experimental loop.

Protocol A: Cyclization to 6-Methoxy-7-methylquinazolin-4(3H)-one

-

Setup: Charge a round-bottom flask with 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) and an excess of formamide (10.0 eq).

-

Reaction: Heat the mixture to 150°C under an inert nitrogen atmosphere for 4–6 hours.

-

Validation (IPC): Monitor via LC-MS. The primary amine mass must completely disappear, replaced by the[M+H]+ peak of the quinazolinone.

-

Workup: Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum to afford the intermediate.

Protocol B: Chlorination to 4-Chloro-6-methoxy-7-methylquinazoline (CAS 211320-78-4)

-

Setup: Suspend the intermediate from Protocol A (1.0 eq) in neat POCl3 (10.0 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the chlorination.

-

Reaction: Reflux the mixture at 105°C for 3 hours. The suspension will gradually turn into a clear, dark solution as the product forms.

-

Self-Validating IPC (Critical Step): Direct TLC analysis of 4-chloroquinazolines often results in false negatives because the compound rapidly hydrolyzes back to the starting material on the acidic silica gel.

-

Validation Loop: To accurately validate reaction completion, quench a 50 µL reaction aliquot into 500 µL of dry methanol containing 10% triethylamine. This instantly converts the reactive 4-chloro product into a stable 4-methoxyquinazoline. Analyze this quenched sample via LC-MS or TLC. This guarantees that the analytical readout reflects the true reaction progress, not a workup artifact.

-

-

Workup: Once validated, concentrate the POCl3 in vacuo. Quench the thick residue carefully into an ice-cold saturated aqueous NaHCO3 solution to neutralize residual acid. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate to yield the final product[1][6].

References

-

Matsuno, K., Ushiki, J., Seishi, T., et al. (2003). "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 46(23), 4910-4925. DOI: 10.1021/jm020505v. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 3. Replacement of quinazoline moiety and improvement of metabolic polymorphism of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New product list _ Page 4451 _ ChemicalBook [chemicalbook.com]

- 4. PDGFRβ is an essential therapeutic target for BRCA1-deficient mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-chloro-6-methoxy-7-methylquinazoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-7-methylquinazoline, a substituted quinazoline of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide establishes its core physicochemical properties through theoretical calculation and provides in-depth analysis based on its close structural analogue, 4-chloro-6,7-dimethoxyquinazoline. We will explore its chemical characteristics, propose a robust synthetic pathway, and discuss its potential applications as a versatile intermediate in the development of targeted therapeutics. This document serves as a foundational resource, blending established chemical principles with data-driven insights from related, well-characterized compounds.

Introduction and Compound Identification

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs, particularly in oncology.[1] The strategic functionalization of the quinazoline ring allows for the precise modulation of a molecule's biological activity and pharmacokinetic profile. The compound of interest, 4-chloro-6-methoxy-7-methylquinazoline, represents a specific substitution pattern with potential for creating novel molecular entities.

The chlorine atom at the 4-position is a key reactive handle, highly susceptible to nucleophilic aromatic substitution. This feature makes it an exceptionally valuable precursor for introducing a wide variety of side chains, which are often crucial for binding to target proteins such as kinases. The methoxy group at the 6-position and the methyl group at the 7-position influence the molecule's electronics, solubility, and metabolic stability, making this particular substitution pattern a point of interest for fine-tuning drug-like properties.

Core Compound Characteristics

As direct experimental data for 4-chloro-6-methoxy-7-methylquinazoline is not widely published, the following properties have been calculated based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-methoxy-7-methylquinazoline | N/A |

| Molecular Formula | C₁₀H₉ClN₂O | Calculated |

| Molecular Weight | 208.65 g/mol | Calculated |

| Canonical SMILES | COC1=CC2=C(C=C1C)N=CN=C2Cl | Calculated |

| InChI Key | (Predicted) | N/A |

| CAS Number | Not Assigned | N/A |

Physicochemical & Spectroscopic Profile (Analog-Based)

To provide a practical framework for researchers, we present the well-documented properties of the closely related compound, 4-chloro-6,7-dimethoxyquinazoline (CAS No: 13790-39-1).[2] It is critical to note that while the core reactivity is expected to be similar, the substitution of a 7-methoxy group with a 7-methyl group will induce subtle but potentially significant changes in polarity, solubility, and spectroscopic signals.

| Property (4-chloro-6,7-dimethoxyquinazoline) | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [2] |

| Molecular Weight | 224.65 g/mol | [2] |

| Appearance | White to pale yellow solid/powder | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum for the dimethoxy analog provides a template for what can be expected for 4-chloro-6-methoxy-7-methylquinazoline. The key difference would be the presence of a singlet integrating to 3H for the C7-methyl group (likely in the ~2.5 ppm region) instead of a second methoxy singlet.

Proposed Synthesis Pathway

The synthesis of 4-chloro-substituted quinazolines is a well-established process in organic chemistry. The most common and industrially scalable method involves the chlorination of a quinazolin-4-one precursor. Below is a proposed, logical workflow for the synthesis of 4-chloro-6-methoxy-7-methylquinazoline.

Caption: Proposed synthesis workflow for 4-chloro-6-methoxy-7-methylquinazoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for analogous compounds, such as those used in the synthesis of intermediates for Gefitinib or Erlotinib.[3][4]

Step 1: Synthesis of 6-methoxy-7-methylquinazolin-4(3H)-one

-

Rationale: The initial steps involve constructing the core quinazolinone ring from a suitably substituted aniline. This is a robust and common strategy.

-

Procedure:

-

To a solution of 4-amino-2-methoxy-3-methylbenzonitrile (or a related aniline derivative) in an appropriate solvent (e.g., ethanol), add a cyclizing agent such as formamide.

-

Heat the reaction mixture to reflux for several hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.

-

Step 2: Chlorination to 4-chloro-6-methoxy-7-methylquinazoline

-

Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this transformation. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.

-

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the 6-methoxy-7-methylquinazolin-4(3H)-one intermediate in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

-

Heat the mixture to reflux (approx. 106 °C) for 2-4 hours. The reaction should become a clear solution. Monitor completion via TLC.

-

After cooling, carefully remove the excess POCl₃ under reduced pressure.

-

Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralize the aqueous slurry with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the final compound. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be required for further purification.

-

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 4-chloro-6-methoxy-7-methylquinazoline in drug development lies in its function as a versatile synthetic intermediate.[3]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system makes the C4-chloro substituent an excellent leaving group for SₙAr reactions. This allows for the facile introduction of various nucleophiles, most commonly primary or secondary amines, which is a cornerstone of modern kinase inhibitor synthesis.

Caption: Reactivity of 4-chloroquinazolines in drug synthesis.

This reactivity is the basis for synthesizing a wide array of biologically active molecules. By varying the amine nucleophile (R-NH₂), researchers can systematically explore the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a given biological target, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-chloro-6-methoxy-7-methylquinazoline is not available, the handling precautions should be based on those for its close structural analogs.

-

Hazard Class: Compounds like 4-chloro-6,7-dimethoxyquinazoline are classified as irritants.[2]

-

Precautions:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

4-chloro-6-methoxy-7-methylquinazoline is a promising, albeit currently under-documented, building block for medicinal chemistry. Its calculated molecular formula (C₁₀H₉ClN₂O) and weight (208.65 g/mol ) define its basic properties. By leveraging the extensive data available for its close analog, 4-chloro-6,7-dimethoxyquinazoline, we can confidently predict its chemical behavior, particularly its utility as a precursor for kinase inhibitors via nucleophilic aromatic substitution. The proposed synthetic route offers a reliable and scalable method for its production. This guide provides a solid technical foundation for researchers looking to incorporate this novel intermediate into their drug discovery programs, enabling the exploration of new chemical space in the pursuit of next-generation targeted therapies.

References

- ChemicalBook. (2026, January 13). 4-chloro-6,7-dimethoxyquinoline.

-

PubChem. (n.d.). 4-Chloro-7-methoxyquinazolin-6-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Wang, M., et al. (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Retrieved from [Link]

-

Knesl, P., et al. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

Sources

- 1. 4-Chloro-7-methoxyquinazolin-6-ol | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-chloro-6-methoxy-7-methylquinazoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-chloro-6-methoxy-7-methylquinazoline. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide synthesizes information from structurally related compounds and foundational spectroscopic principles to serve as a robust reference for its characterization. The methodologies and interpretations presented herein are grounded in established practices for the analysis of quinazoline derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2][3]

Molecular Structure and Context

4-chloro-6-methoxy-7-methylquinazoline is a substituted quinazoline, a heterocyclic aromatic compound composed of fused benzene and pyrimidine rings.[1] The nature and position of its substituents—a chloro group at position 4, a methoxy group at position 6, and a methyl group at position 7—are key determinants of its chemical properties and, consequently, its spectroscopic signature.[2] Understanding this signature is crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-chloro-6-methoxy-7-methylquinazoline, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of quinazoline derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[4][5]

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

-

¹³C NMR: Similarly, acquire the spectrum with an adequate number of scans.

-

¹H NMR Spectral Data (Predicted)

The expected ¹H NMR spectrum of 4-chloro-6-methoxy-7-methylquinazoline would exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts are based on the analysis of similar quinazoline structures.[5][6]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H-2 |

| ~7.5 | Singlet | 1H | H-5 |

| ~7.3 | Singlet | 1H | H-8 |

| ~4.0 | Singlet | 3H | OCH₃ at C-6 |

| ~2.5 | Singlet | 3H | CH₃ at C-7 |

Interpretation:

-

The protons on the quinazoline ring system (H-2, H-5, and H-8) are expected to appear as singlets in the aromatic region of the spectrum.

-

The methoxy (OCH₃) protons will resonate as a sharp singlet, typically around 4.0 ppm.

-

The methyl (CH₃) protons will also appear as a singlet, at a more upfield position, around 2.5 ppm.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~159 | C-2 |

| ~156 | C-6 |

| ~148 | C-8a |

| ~140 | C-7 |

| ~123 | C-4a |

| ~109 | C-5 |

| ~106 | C-8 |

| ~56 | OCH₃ |

| ~18 | CH₃ |

Interpretation:

-

The carbon atoms of the quinazoline ring will have characteristic shifts in the aromatic region (100-160 ppm).[1]

-

The carbon attached to the electronegative chlorine atom (C-4) is expected to be significantly downfield.

-

The methoxy and methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: MS

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[4]

Expected Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| ~208.65 | [M]⁺ | Molecular ion |

| ~210.65 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

Interpretation:

The molecular formula of 4-chloro-6-methoxy-7-methylquinazoline is C₁₀H₉ClN₂O, with a molecular weight of approximately 208.65 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at this m/z value. A characteristic isotopic peak at [M+2]⁺ with roughly one-third the intensity of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: For solid samples, the KBr disc technique is commonly employed. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.[4]

-

Instrumentation: Record the spectrum using an FTIR spectrometer.[7]

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₃, OCH₃) |

| ~1620-1610 | C=N stretch | Quinazoline ring |

| ~1580-1570 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O stretch | Aryl ether |

| ~800-700 | C-Cl stretch | Aryl chloride |

Interpretation:

The IR spectrum will display characteristic absorption bands for the aromatic quinazoline ring system, including C-H, C=C, and C=N stretching vibrations.[1] Additionally, distinct peaks corresponding to the C-H stretches of the methyl and methoxy groups, the C-O stretch of the aryl ether, and the C-Cl stretch will be present.

Synthesis and Structural Confirmation

The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one.[8] A common method utilizes a chlorinating agent like phosphorus oxychloride (POCl₃).[5][8] The successful synthesis and purification of the target compound, followed by the acquisition of spectroscopic data consistent with the predictions outlined in this guide, would provide strong evidence for its structural confirmation.

Visualizing the Core Structure

To aid in the understanding of the molecular architecture, the following diagram illustrates the structure of 4-chloro-6-methoxy-7-methylquinazoline.

Caption: Molecular structure of 4-chloro-6-methoxy-7-methylquinazoline.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 4-chloro-6-methoxy-7-methylquinazoline. By leveraging data from analogous structures and fundamental principles, researchers can effectively utilize this information for the identification and characterization of this important quinazoline derivative. The experimental protocols and interpretative guidance furnished herein are intended to support the rigorous scientific investigation of this and related compounds in the field of drug discovery and development.

References

- Benchchem. Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.

- Loghin, F., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.

- IntechOpen. (2020).

- Benchchem. Spectroscopic Profile of 4-Chloro-6,7-dimethoxyquinazoline: A Technical Guide.

- Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

- SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)

- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Moreshan Chemical. 4-chloro-6-methoxy-7-methylquinazoline | 211320-78-4.

Sources

- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-chloro-6-methoxy-7-methylquinazoline - CAS号 211320-78-4 - 摩熵化学 [molaid.com]

Solubility of 4-chloro-6-methoxy-7-methylquinazoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-chloro-6-methoxy-7-methylquinazoline in Organic Solvents

Introduction

4-chloro-6-methoxy-7-methylquinazoline stands as a molecule of significant interest within contemporary chemical and pharmaceutical research. As a substituted quinazoline, it belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities, frequently serving as scaffolds in the development of targeted therapeutics. The solubility of such a compound is a critical, foundational parameter that dictates its utility across a spectrum of applications, from synthetic reaction engineering and purification to its formulation and ultimate bioavailability in drug delivery systems. An early and thorough understanding of a compound's solubility profile in various organic solvents is not merely a data point; it is a cornerstone of rational process development and formulation design.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both understand and systematically determine the solubility of 4-chloro-6-methoxy-7-methylquinazoline. It moves beyond a simple listing of data to explain the underlying physicochemical principles, provide robust, field-proven experimental protocols, and offer a strategic approach to solvent selection and data interpretation.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as the guiding tenet for predicting solubility.[1] This concept posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-chloro-6-methoxy-7-methylquinazoline—featuring a heterocyclic aromatic ring system, a chloro substituent, a methoxy group, and a methyl group—presents a nuanced polarity profile that must be carefully considered.

-

The Quinazoline Core: The nitrogen atoms in the quinazoline ring introduce polarity and can act as hydrogen bond acceptors.

-

Substituents and Their Influence:

-

4-Chloro Group: The electronegative chlorine atom creates a dipole, contributing to the molecule's overall polarity.

-

6-Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

-

7-Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will favor dissolution in less polar solvents.

-

The overall solubility will be a balance of these competing influences. It is anticipated that 4-chloro-6-methoxy-7-methylquinazoline will exhibit limited solubility in highly nonpolar solvents like hexanes and greater solubility in solvents of intermediate to high polarity, particularly those capable of dipole-dipole interactions or hydrogen bonding.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is paramount. The shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility, representing the point at which a solution is saturated with a solute and is in equilibrium with the undissolved solid phase.[2][3][4] This method is highly regarded for its accuracy and is a foundational technique in pharmaceutical sciences.[2][5][6]

The Shake-Flask Method: A Validated Protocol

This protocol ensures that a true equilibrium is reached between the dissolved and undissolved compound, providing a definitive measure of its thermodynamic solubility at a given temperature.

Core Requirements:

-

Pure, well-characterized 4-chloro-6-methoxy-7-methylquinazoline.

-

High-purity organic solvents.

-

A temperature-controlled orbital shaker or rotator.

-

A centrifuge.

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE).

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-chloro-6-methoxy-7-methylquinazoline to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[4][5]

-

Equilibration: Place the vials in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours.[2][6] It is advisable to determine the equilibration time by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[5]

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to let the excess solid sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[2]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[2][5] This step is critical to prevent artificially high solubility readings.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method). Determine the concentration of 4-chloro-6-methoxy-7-methylquinazoline in the sample using a pre-validated HPLC method with a calibration curve generated from standards of known concentrations.[2]

-

Data Reporting: Express the solubility in standard units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination process.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

A Strategic Approach to Solvent Selection

A systematic evaluation of solubility should encompass a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities. This approach provides a comprehensive understanding of the compound's physicochemical properties.

Solvent Classes for Screening

A recommended panel of solvents includes:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of donating and accepting hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) - Possess dipoles but lack acidic protons.[2]

-

Nonpolar Solvents: (e.g., Toluene, Dichloromethane, Diethyl Ether, Heptane) - Characterized by low dielectric constants and reliance on van der Waals forces for interaction.[2]

Solvent Selection Logic

Caption: A logical approach to selecting a diverse range of organic solvents.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously organized for clarity and comparative analysis.

Table 1: Solubility of 4-chloro-6-methoxy-7-methylquinazoline in Selected Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetonitrile | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value | |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |

| Intermediate | Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Nonpolar | Toluene | Experimental Value | Calculated Value |

| | Heptane | Experimental Value | Calculated Value |

Note: This table is a template for recording experimentally determined data.

Interpretation: The resulting solubility profile will be invaluable for downstream applications. For instance, in drug development, high solubility in pharmaceutically acceptable solvents is often a prerequisite for oral dosage form development. In chemical synthesis, knowledge of solubility guides the choice of solvents for reaction, crystallization, and purification, directly impacting yield and purity.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 4-chloro-6-methoxy-7-methylquinazoline is not widely available, data from structurally similar compounds, such as 4-chloro-6,7-dimethoxyquinazoline, suggest that appropriate precautions should be taken.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Health Hazards: The compound may cause skin and serious eye irritation.[8][9] Ingestion may be harmful.[7]

-

Stability: The compound is expected to be stable under normal laboratory conditions.[7]

Always consult the supplier-specific SDS before handling any chemical.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.).

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- Wikipedia. (n.d.). Solubility equilibrium.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline.

- Sigma-Aldrich. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- LinkedIn. (2026, January 22).

- Lund University Publications. (n.d.).

- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.

- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.

- Ovid. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [sigmaaldrich.com]

- 9. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

Engineering the Quinazoline Scaffold: Mechanistic Insights, Structure-Activity Relationships, and Validation Protocols

Executive Summary

The quinazoline core (1,3-diazanaphthalene) has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its structural mimicry of the adenine moiety of adenosine triphosphate (ATP) allows it to competitively bind the ATP-binding cleft of various kinases. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of substituted quinazolines—primarily focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors—while providing field-proven, self-validating experimental protocols for drug development professionals.

Molecular Mechanisms: The Paradigm of EGFR Inhibition

The most clinically validated biological activity of the quinazoline scaffold is its potent inhibition of receptor tyrosine kinases, particularly EGFR. Dysregulation of the EGFR signaling cascade (via overexpression or mutation) is a primary driver in non-small cell lung cancer (NSCLC) and breast cancer.

Quinazoline derivatives function as ATP-competitive tyrosine kinase inhibitors (TKIs). The critical mechanistic interaction occurs at the hinge region of the kinase domain: the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of the Met793 residue 1. This anchors the scaffold, preventing ATP binding and subsequent autophosphorylation, thereby shutting down downstream proliferative pathways (PI3K/AKT and RAS/RAF/MEK/ERK).

Caption: EGFR signaling cascade and its targeted inhibition by quinazoline-based TKIs.

Structure-Activity Relationship (SAR) Dynamics

The modularity of the quinazoline ring allows for precise tuning of both pharmacodynamics and pharmacokinetics.

-

C4 Substitution: The addition of an anilino group (yielding 4-anilinoquinazolines) is the hallmark of highly potent EGFR inhibitors. Halogenation of this aniline ring (e.g., 3-chloro-4-fluoro substitution in gefitinib) enhances lipophilic interactions deep within the hydrophobic pocket of the receptor 2.

-

C6 and C7 Substitutions: These positions orient toward the solvent-exposed channel of the kinase domain. Appending bulky, water-soluble moieties (like morpholine or piperazine) dramatically improves the drug's ADMET profile. Furthermore, the introduction of a Michael acceptor (e.g., an acrylamide group) at C6 enables the formation of an irreversible covalent bond with Cys773 (in wild-type EGFR) or Cys797 (in mutant EGFR), which is the functional basis for second-generation inhibitors like Afatinib 3.

Comparative Quantitative Efficacy (IC50 Data)

Recent synthetic efforts have yielded novel derivatives capable of overcoming the notorious T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and causes resistance to first-generation drugs.

| Compound / Derivative | Target / Mutation Profile | IC50 Value | Key Structural Feature | Ref |

| Afatinib (Reference) | EGFR (Wild-Type) | 0.5 nM | Covalent binder (C6 acrylamide) | 3 |

| Compound 8 | EGFR (Wild-Type) | 0.8 nM | 4-arylamino with urea linker | 2 |

| Compound 8 | EGFR (T790M/L858R) | 2.7 nM | 4-arylamino with urea linker | 2 |

| Compound 19 | EGFR (Wild-Type) | 3.2 nM | 3-bromo-aniline, N-Boc glycine at C6 | 2 |

| Compound 4f | EGFR (L858R/T790M) | 2.81 nM | Thiazole-fused quinazoline | 4 |

Beyond Oncology: Polypharmacology of Quinazolines

While predominantly recognized for anticancer activity, the quinazoline scaffold exhibits broad-spectrum polypharmacology. Certain 2,4-disubstituted quinazolines have demonstrated potent antimicrobial properties. For example, specific derivatives have been shown to act as competitive inhibitors of bacterial dihydrofolate reductase (DHFR) in E. coli, disrupting folate synthesis and halting bacterial replication 5. This cross-therapeutic utility makes the scaffold highly attractive for multi-target drug design.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, drug development requires rigorous, self-validating assay systems. Below is the standard workflow and detailed protocols for validating novel quinazoline derivatives.

Caption: Iterative workflow for the discovery and validation of quinazoline-based inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo Methodology)

Objective: Quantify the direct, cell-free inhibition of EGFR kinase activity.

Causality & Rationale: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) rather than a substrate-phosphorylation assay. Measuring ADP formation directly correlates with kinase activity independent of the specific peptide substrate sequence, drastically reducing false positives caused by substrate-specific artifacts.

-

Enzyme-Inhibitor Pre-Incubation: In a 384-well plate, combine 2 µL of recombinant EGFR enzyme (WT or mutant) with 2 µL of the quinazoline derivative (9-point, 3-fold serial dilution in assay buffer). Causality: Pre-incubating for 30 minutes at room temperature allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium before the reaction begins.

-

Reaction Initiation: Add 1 µL of ATP/Substrate mix. Causality: The ATP concentration must be calibrated to the specific Km of the EGFR variant used. Keeping ATP near its Km ensures maximum sensitivity for detecting competitive inhibitors.

-

Kinase Reaction & Termination: Incubate for 60 minutes. Add 5 µL of ADP-Glo Reagent. Causality: This reagent terminates the kinase reaction and actively depletes all unreacted ATP. Depleting background ATP is critical to ensuring the final luminescent signal is strictly proportional to the ADP generated by the kinase.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence after 30 minutes.

-

Self-Validation Check: The assay must include Afatinib as a positive control and a "No Enzyme" well as a negative control. Calculate the Z'-factor; a value >0.5 confirms the assay has a sufficient signal window and low variability to be deemed trustworthy.

Protocol 2: Orthogonal Cellular Anti-Proliferative Assay (MTT)

Objective: Confirm that the biochemical inhibition translates to phenotypic cellular efficacy and establish on-target specificity.

Causality & Rationale: Biochemical potency does not guarantee cellular membrane permeability. The MTT assay assesses metabolic activity as a proxy for cell viability.

-

Isogenic Cell Seeding: Seed cells at 3×103 cells/well in a 96-well plate. Self-Validation: You must use an isogenic or carefully selected cell panel to prove on-target effects. Use A549 (EGFR WT), H1975 (EGFR L858R/T790M), and an EGFR-negative line (e.g., MDA-MB-231). If the compound kills the EGFR-negative line at the same concentration as the dependent lines, it is a general cytotoxin, not a targeted TKI.

-

Compound Treatment: After 24h (allowing for cell adherence), treat cells with the quinazoline derivatives. Causality: Treatment must last for 72 hours to ensure cells undergo at least two doubling times, capturing both cytostatic and cytotoxic effects.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

-

Solubilization & Readout: Aspirate media and dissolve crystals in 100 µL of DMSO. Read absorbance at 570 nm. Generate a sigmoidal dose-response curve to calculate the cellular IC50 .

Conclusion

The substituted quinazoline scaffold remains a cornerstone of targeted therapeutics. By systematically manipulating the C4, C6, and C7 positions, researchers can navigate around acquired clinical resistance mechanisms, such as the T790M mutation. Future paradigms will likely focus on leveraging this scaffold to develop fourth-generation allosteric inhibitors to combat emerging C797S mutations, ensuring quinazolines remain at the forefront of precision medicine.

References

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel) / NIH.

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega / NIH.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Discover Oncology / NIH.

Sources

- 1. japsonline.com [japsonline.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Journey from Serendipitous Discovery to Precision Cancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core, a deceptively simple fused heterocyclic system, has etched an indelible mark on the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and history of quinazoline-based inhibitors, tracing their remarkable evolution from early synthetic curiosities to a cornerstone of modern targeted cancer therapy. We will delve into the foundational discoveries, the elucidation of their mechanism of action as potent kinase inhibitors, and the pivotal structure-activity relationships that guided their optimization. This guide is designed to be a practical resource, offering detailed experimental protocols for key assays, comparative quantitative data on prominent inhibitors, and visual representations of critical signaling pathways and experimental workflows to empower researchers in the ongoing quest for novel therapeutics.

Early History: From Aniline Dyes to Unexpected Biological Activity

The story of quinazoline begins not in a pharmaceutical laboratory, but in the burgeoning field of synthetic organic chemistry in the 19th century. In 1869, Peter Griess, a chemist renowned for his work on diazo compounds, reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen.[1][2] This initial discovery, however, did not immediately spark significant interest in its biological potential.

It was not until 1895 that August Bischler and Lang successfully synthesized the parent quinazoline molecule itself.[2] A more efficient and practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[2] For several decades, the quinazoline scaffold remained primarily of academic interest, a versatile building block for synthetic chemists.

A pivotal moment in the history of quinazoline's therapeutic potential came with the investigation of natural products. The alkaloid vasicine, isolated from the Indian shrub Adhatoda vasica, was identified as a quinazoline derivative and has been used for centuries in traditional medicine for its respiratory benefits.[2] This discovery hinted at the diverse biological activities that this heterocyclic system could possess.

The mid-20th century saw the first wave of synthetic quinazoline-based compounds with demonstrated pharmacological effects. Notably, prazosin, an α1-adrenergic receptor antagonist, emerged as a potent antihypertensive agent, marking one of the earliest clinical successes for this class of compounds.[3][4][5] This era also saw the exploration of quinazoline derivatives for their anti-inflammatory and diuretic properties, further broadening the known therapeutic landscape of the scaffold.[6][7]

The Kinase Inhibition Era: A Paradigm Shift in Cancer Treatment

The late 20th century witnessed a revolution in our understanding of cancer biology, with the identification of protein kinases as critical drivers of oncogenesis. This discovery paved the way for the development of targeted therapies designed to specifically inhibit the activity of these aberrant enzymes. The quinazoline scaffold, with its rigid structure and capacity for diverse substitutions, proved to be an ideal framework for designing potent and selective kinase inhibitors.

The primary mechanism by which many quinazoline-based inhibitors exert their anticancer effects is through competitive inhibition at the adenosine triphosphate (ATP)-binding site of protein kinases.[8] The quinazoline core mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain. Specific substitutions on the quinazoline ring then form key interactions, such as hydrogen bonds, with amino acid residues in the hinge region of the kinase, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[8][9]

The Rise of EGFR Inhibitors: Gefitinib and Erlotinib

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, became a prime target for anticancer drug development due to its frequent overexpression and mutation in various solid tumors, particularly non-small cell lung cancer (NSCLC).[10][11] The 4-anilinoquinazoline scaffold emerged as a highly promising pharmacophore for targeting EGFR.

This led to the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (Iressa) and erlotinib (Tarceva).[10][12] These drugs demonstrated remarkable efficacy in a subset of NSCLC patients whose tumors harbored activating mutations in the EGFR kinase domain.[12]

The binding mode of these inhibitors within the EGFR ATP-binding site has been extensively studied. X-ray crystallography has revealed that the quinazoline core is anchored in the active site through a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region.[9][13][14] The 4-anilino substituent extends into a hydrophobic pocket, and various substitutions on this ring can modulate the inhibitor's potency and selectivity.[9]

EGFR Signaling Pathway and Inhibition by Quinazolines

Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

Structure-Activity Relationship (SAR) of Quinazoline-Based Kinase Inhibitors

The development of potent and selective quinazoline-based inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their interaction with the kinase active site.

-

The Quinazoline Core: The bicyclic ring system serves as the fundamental scaffold for ATP-competitive inhibition.

-

The 4-Anilino Group: Substitution at the 4-position with an aniline moiety is critical for high-affinity binding to EGFR. The nature and position of substituents on the aniline ring significantly impact potency and selectivity. For example, a 3-bromo substituent, as seen in some potent inhibitors, occupies a hydrophobic pocket.[2][9]

-

Substituents at the 6- and 7-Positions: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring generally enhance inhibitory activity.[2][9] These groups can form additional interactions within the ATP-binding pocket. The presence of a solubilizing group at these positions can also improve the pharmacokinetic properties of the inhibitor.

Quantitative Data on Quinazoline-Based Inhibitors

The efficacy of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.

| Inhibitor | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |

| Gefitinib | EGFR | 2.4[15] | A549 (NSCLC) | 15.59[9] |

| Erlotinib | EGFR | ~2 | A431 (Epidermoid Carcinoma) | 3[9] |

| Lapatinib | EGFR/HER2 | EGFR: 10.8, HER2: 9.8 | BT474 (Breast Cancer) | 0.17 |

| Vandetanib | VEGFR2/EGFR | VEGFR2: 40, EGFR: 500 | H460 (NSCLC) | - |

| Compound 6 | EGFR/VEGFR2 | EGFR: 10, VEGFR2: 80[15] | - | - |

| Compound 19 | EGFR | 3.2[15] | HepG2 (Hepatocellular Carcinoma) | 8.3[15] |

| Compound 23 | EGFR/PI3Kα | EGFR: 2.4, PI3Kα: 317[15] | - | - |

| Compound 24 | EGFRwt/EGFRT790M | - | A549: 6.54, A431: 4.04, EGFRT790M-positive cells: 1.94[9] | - |

| Compound 4e | VEGFR-2/EGFR | VEGFR-2: 189, EGFR: 69.4[9] | A-549 | 0.59[9] |

| Compound 4f | EGFRwt/EGFRL858R/T790M/EGFRL858R/T790M/C797S | 3.62, 2.17, 2.81[3] | - | - |

| Compound 6a | HER2/EGFR | HER2: 0.116, EGFR: 0.163[3] | - | - |

| Compound 6b | HER2/EGFR | HER2: 0.083, EGFR: 0.126[3] | - | - |

| Compound 45a | EGFR/VEGFR | EGFR: 0.13 µM, VEGFR: 0.56 µM[3] | HT-29: 31.23, MCF-7: 39.02[3] | - |

| Prazosin | α1-adrenergic receptor | - | - | - |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The discovery and development of quinazoline-based inhibitors rely on a suite of robust in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Synthesis of a 4-Anilinoquinazoline Core: A Representative Protocol for Gefitinib

The synthesis of gefitinib often starts from readily available precursors and involves several key steps. One common route begins with the selective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one.[6][7]

Step 1: Selective Demethylation

-

To a solution of 6,7-dimethoxyquinazolin-4(3H)-one in methanesulfonic acid, add L-methionine.

-

Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction and pour it into ice water.

-

Adjust the pH to neutral with a base (e.g., sodium hydroxide) to precipitate the 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

-

Filter, wash with water, and dry the product.

Step 2: Chlorination

-

Suspend the product from Step 1 in a suitable solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF).

-

Add thionyl chloride dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure to obtain 4-chloro-7-methoxy-6-hydroxyquinazoline.

Step 3: Coupling with 3-Chloro-4-fluoroaniline

-

Dissolve the chlorinated intermediate in a suitable solvent (e.g., isopropanol).

-

Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the product, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, to crystallize.

-

Filter, wash with the solvent, and dry the product.

Step 4: Alkylation

-

Suspend the product from Step 3 in a suitable solvent (e.g., DMF) with a base (e.g., potassium carbonate).

-

Add 3-morpholinopropyl chloride and heat the reaction mixture.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water to precipitate the crude gefitinib.

-

Filter, wash with water, and purify by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Purified kinase (e.g., EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test quinazoline inhibitor

-

DMSO

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the quinazoline inhibitor in DMSO. Further dilute these stock solutions in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of the plate, add the diluted test compound. Include wells with DMSO only as a vehicle control and wells with a known potent inhibitor as a positive control.

-

Add the EGFR enzyme and its specific substrate to each well.

-

-

Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Test quinazoline inhibitor

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][8]

-

Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[2]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[1][8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 10 minutes.[1]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a plate reader.[1][8]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The journey of the quinazoline scaffold from its initial synthesis to its current status as a privileged structure in drug discovery is a testament to the power of medicinal chemistry. The development of quinazoline-based kinase inhibitors has fundamentally changed the treatment paradigm for certain cancers, ushering in an era of precision medicine. While the first and second-generation EGFR inhibitors have shown significant success, the emergence of drug resistance remains a major clinical challenge.

Future research in this area will undoubtedly focus on the development of next-generation quinazoline-based inhibitors that can overcome resistance mechanisms. This includes the design of covalent inhibitors that form an irreversible bond with the target kinase and allosteric inhibitors that bind to sites other than the ATP-binding pocket. Furthermore, the exploration of quinazoline derivatives as inhibitors of other kinase families and for the treatment of other diseases continues to be a vibrant area of research. The rich history and proven therapeutic potential of the quinazoline scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.

References

- Griess, P. (1869). Ueber die Einwirkung des Cyanogens auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 437-439.

- BenchChem. (2025). A Technical Guide to the Discovery and History of Quinazoline Compounds.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3324.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Arabian Journal of Chemistry, 10, S2137-S2144.

- BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.

- Design, Synthesis, And Evaluation Of Novel Quinazoline Derivatives As Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production, 13(1).

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad, 81(607), 532-542.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.

- Synthetic Methodologies and SAR of Quinazoline Deriv

- Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17).

- Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents.

- Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience, 15(1), 1-15.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 698835.

- (A) X-ray crystal structure of EGFR kinase domain in the active state...

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10134-10151.

- Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Advances, 15(3), 2099-2114.

- Full article: Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Iranian Chemical Society, 11(2), 435-446.

- Synthesis and antihypertensive activity of some new quinazoline derivatives. European Journal of Medicinal Chemistry, 17(3), 239-245.

- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856.

- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 44(15), 2511-2522.

- Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 3(4), 84-88.

- Prazosin. Wikipedia.

- Prazosin: Package Insert / Prescribing Inform

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 8. atcc.org [atcc.org]

- 9. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Exploitation of the 6-Methoxy-7-Methylquinazoline Scaffold in Targeted Therapeutics

Executive Summary

The quinazoline core is a highly privileged pharmacophore in modern drug discovery, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, precise functionalization at the C6 and C7 positions dictates the scaffold's target selectivity and pharmacokinetic profile. This technical whitepaper explores the therapeutic applications of 6-methoxy-7-methylquinazoline analogues , detailing their mechanistic rationale, structure-activity relationships (SAR), and emerging roles in epigenetic modulation, receptor tyrosine kinase (RTK) inhibition, and metabolic reprogramming.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The substitution pattern on the quinazoline ring is not arbitrary; it is governed by strict steric and electronic parameters within the target protein's binding pocket.

For epigenetic targets like G9a-Like Protein (GLP), the 6-methoxy group is critical because it occupies a highly specific, shallow binding groove[1]. Displacing the 6-methoxy moiety with bulkier groups (such as ethoxy or isopropoxy) induces severe steric clashes with the protein backbone, completely abolishing inhibitory activity[1]. Similarly, the 7-position sits at the neck of the lysine binding channel, where small, hydrogen-bond-capable groups (like methoxy or methyl) interact favorably with the local water network[1].

In contrast, for Platelet-Derived Growth Factor Receptor (PDGFR) kinases, extending the C6/C7 ether chains (e.g., methoxyethoxy) can significantly enhance potency by introducing new oxygen atoms that interact directly with the β-PDGFR kinase domain[2].

Table 1: SAR of Quinazoline C6/C7 Substitutions Across Key Targets

| Target Class | C6 Substituent | C7 Substituent | Enzymatic Potency | Mechanistic Rationale |

| GLP / G9a | Methoxy | Methoxy / Methyl | Highly Potent (IC₅₀ < 100 nM) | Optimal fit in shallow groove; stabilizes water network[1]. |

| GLP / G9a | Ethoxy / Isopropoxy | Methoxy | Inactive (IC₅₀ > 5000 nM) | Severe steric clash with the binding groove[1]. |

| GLP / G9a | Methoxy | Ethoxy / Isopropoxy | Inactive (IC₅₀ > 5000 nM) | Steric clash at the neck of the lysine binding channel[1]. |

| PDGFR | Methoxyethoxy | Methoxyethoxy | Exceptional (IC₅₀ 0.01 - 0.02 µM) | Inserted oxygen atoms form novel H-bonds with β-PDGFR[2]. |

Core Therapeutic Applications

Epigenetic Reprogramming: GLP/G9a Lysine Methyltransferases

Dysregulation of G9a and GLP—enzymes responsible for histone H3 lysine 9 (H3K9) methylation—is heavily implicated in cancer proliferation and neurodegenerative disorders[1]. 6-methoxy-7-methylquinazoline analogues act as potent, competitive inhibitors that occupy the peptide substrate binding site.

Causality of Binding: The N1 nitrogen of the quinazoline pyrimidine ring forms a direct, critical hydrogen bond with the side chain of Asp1176 in GLP (Asp1088 in G9a)[1]. Simultaneously, the secondary amino group at the C4 position interacts with Asp1171 (GLP)[1]. This dual-anchoring mechanism ensures high residence time and potent target engagement.

Fig 1: Mechanism of action for quinazoline-based GLP/G9a epigenetic inhibitors in oncology.

Receptor Tyrosine Kinase (RTK) Inhibition: PDGFR

Abnormal Platelet-Derived Growth Factor (PDGF) signaling drives smooth muscle cell proliferation, leading to restenosis following angioplasty, as well as tumor angiogenesis[2]. Analogues synthesized from 4-chloro-6-methoxy-7-methylquinazoline demonstrate profound in vivo efficacy, suppressing neointima formation and delaying disease progression in chronic myelomonocytic leukemia models[2]. The scaffold competitively binds the ATP pocket of the kinase domain, locking the enzyme in an inactive conformation.

Metabolic Reprogramming: GLUT3 Inhibition

Cancer cells exhibit a high dependency on glycolysis (the Warburg effect). Recent patent literature highlights 2,4-dichloro-6-methoxy-7-methylquinazoline as a pivotal intermediate in synthesizing novel Glucose Transporter 3 (GLUT3) inhibitors[3]. By blocking cellular glucose uptake, these analogues selectively starve metabolically hyperactive tumor cells, representing a novel frontier in oncology[3].

Experimental Methodologies & Self-Validating Protocols

To leverage this scaffold, researchers must execute highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions. The following protocol outlines the synthesis of 2,4-diamino derivatives from the 2,4-dichloro-6-methoxy-7-methylquinazoline intermediate.

Fig 2: Two-step regioselective SNAr workflow for 2,4-dichloro-6-methoxy-7-methylquinazoline.

Protocol: Regioselective Synthesis of 2,4-Diamino Quinazolines

Objective: To generate highly pure target inhibitors utilizing thermodynamic and kinetic controls to ensure strict regioselectivity.

Step 1: Scaffold Activation (Chlorination)

-

Suspend 6-methoxy-7-methylquinazoline-2,4-diol in neat phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline.

-

Reflux the mixture for 4–6 hours.

-

Causality: POCl₃ acts as both solvent and chlorinating agent. The catalytic N,N-dimethylaniline accelerates the formation of the Vilsmeier-Haack-type intermediate, driving the complete conversion of the diol to 2,4-dichloro-6-methoxy-7-methylquinazoline[1].

Step 2: Kinetic Control - C4 Regioselective Amination

-

Dissolve the 2,4-dichloro intermediate in anhydrous DMF.

-

Add 2.0 equivalents of K₂CO₃ and 1.0 equivalent of the primary amine (e.g., 1-methylpiperidin-4-amine). Stir at Room Temperature (RT) for 2 hours.

-

Causality: The C4 position is significantly more electrophilic than C2 due to the electron-withdrawing effect of the fused phenyl ring and adjacent nitrogens. Conducting the reaction strictly at RT provides the kinetic control necessary to prevent unwanted C2 substitution, yielding the 2-chloro-4-amino intermediate with >95% regioselectivity[1].

Step 3: Thermodynamic Control - C2 Amination

-

Isolate the intermediate and dissolve in isopropanol (i-PrOH).

-

Add an excess of the secondary amine (e.g., morpholine) and 4N HCl in dioxane.

-

Subject to microwave irradiation at 160°C for 30 minutes.

-

Causality: Following C4 amination, the quinazoline core becomes electron-rich, rendering the C2 position highly resistant to nucleophilic attack. The addition of HCl protonates the N1 nitrogen, restoring electrophilicity at C2. Microwave irradiation provides the necessary thermal energy to overcome the high activation barrier of this sterically hindered position[1].

Step 4: Self-Validation

-

Action: Perform LC-MS and ¹H NMR (400 MHz) analysis.

-

Validation Check: Confirm the disappearance of the C2-chlorine isotope pattern in MS and verify the integration of the C6-methoxy singlet (~3.90 ppm) and C7-methyl singlet (~2.40 ppm) in NMR to ensure the scaffold remained intact during harsh microwave conditions.

References

-

Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - Journal of Medicinal Chemistry (ACS Publications).

-

Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism - Journal of Medicinal Chemistry (ACS Publications).

-

WO2020005935A1 - Glucose uptake inhibitors - Google Patents.

Sources

Methodological & Application

Step-by-step chlorination protocol for 6-methoxy-7-methylquinazolin-4-one

Application Note: Optimized Chlorination of 6-Methoxy-7-methylquinazolin-4-one

Introduction & Mechanistic Rationale

The conversion of 6-methoxy-7-methylquinazolin-4-one to 4-chloro-6-methoxy-7-methylquinazoline is a fundamental structural modification in the synthesis of targeted kinase inhibitors (such as EGFR and PDGFR antagonists)[1]. While classical methods often relied on refluxing the substrate in neat phosphorus oxychloride ( POCl3 ), modern process chemistry demands stringent control over reaction kinetics to suppress degradation and the formation of unreactive pseudodimers[2].

As a Senior Application Scientist, it is critical to understand that POCl3 -mediated chlorination is not a single concerted step, but a highly temperature-dependent, two-stage process[3]:

-